molecular formula C14H20N2O2 B15035736 (1E)-6-[benzyl(methyl)amino]-1-(hydroxyimino)hexan-2-one

(1E)-6-[benzyl(methyl)amino]-1-(hydroxyimino)hexan-2-one

Cat. No.: B15035736
M. Wt: 248.32 g/mol
InChI Key: JRHGCOJEYPIXNR-RVDMUPIBSA-N
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Description

(1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE is an organic compound with a complex structure that includes both amine and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is the selective N-monomethylation of primary amines and nitro compounds . This process can be controlled using various methylating agents such as methanol, formaldehyde, or dimethyl carbonate under specific catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts can be employed to facilitate the selective N-monomethylation process, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its role in drug development.

    Industry: It may be used in the production of dyes, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s amine and oxime functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE include other amine and oxime derivatives, such as:

Uniqueness

What sets (1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE apart is its unique combination of amine and oxime functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

(1E)-6-[benzyl(methyl)amino]-1-hydroxyiminohexan-2-one

InChI

InChI=1S/C14H20N2O2/c1-16(12-13-7-3-2-4-8-13)10-6-5-9-14(17)11-15-18/h2-4,7-8,11,18H,5-6,9-10,12H2,1H3/b15-11+

InChI Key

JRHGCOJEYPIXNR-RVDMUPIBSA-N

Isomeric SMILES

CN(CCCCC(=O)/C=N/O)CC1=CC=CC=C1

Canonical SMILES

CN(CCCCC(=O)C=NO)CC1=CC=CC=C1

Origin of Product

United States

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